2-Chloro-6-isopropoxypyrazine
Overview
Description
2-Chloro-6-isopropoxypyrazine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2O. It is characterized by a six-membered ring containing two nitrogen atoms and one chlorine atom, with an isopropoxy group attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropoxypyrazine typically involves the reaction of 2,6-dichloropyrazine with isopropanol. The reaction is carried out under reflux conditions, with the presence of a base such as potassium carbonate to facilitate the substitution of the chlorine atom with the isopropoxy group .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-isopropoxypyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
- Substituted pyrazines with various functional groups.
- Oxidized derivatives with carbonyl functionalities.
- Reduced pyrazine derivatives with enhanced reactivity.
Scientific Research Applications
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and isopropoxy groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
2-Chloro-6-methoxypyrazine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-6-ethoxypyrazine: Contains an ethoxy group, differing in the length of the alkyl chain.
2-Chloro-6-propoxy-pyrazine: Similar but with a propoxy group.
Uniqueness: 2-Chloro-6-isopropoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropoxy group provides a balance between hydrophobicity and steric hindrance, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
2-chloro-6-propan-2-yloxypyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBZEQRXQPLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640716 | |
Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016698-79-5 | |
Record name | 2-Chloro-6-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-(propan-2-yloxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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